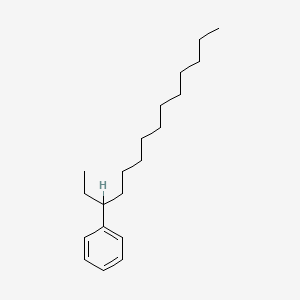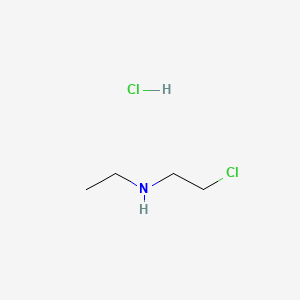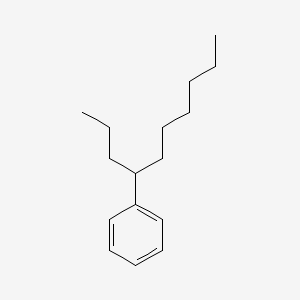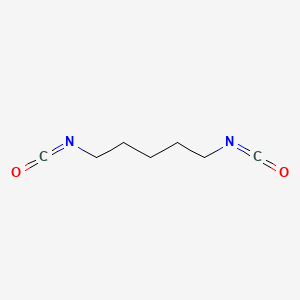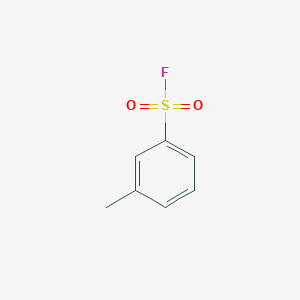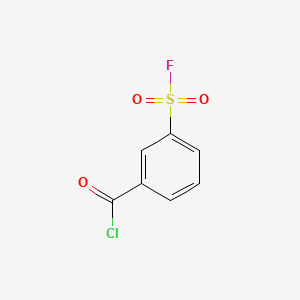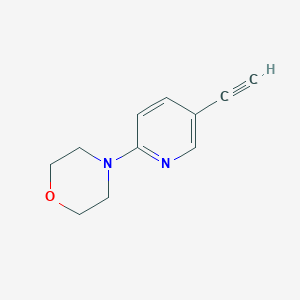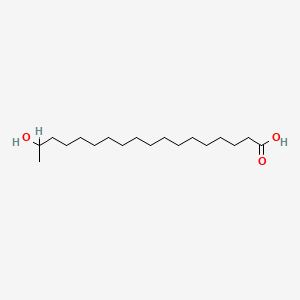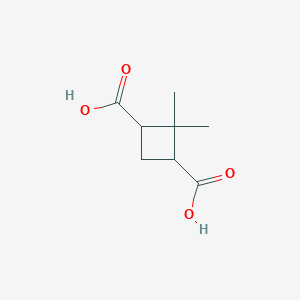
2,2-dimethylcyclobutane-1,3-dicarboxylic Acid
Descripción general
Descripción
2,2-Dimethylcyclobutane-1,3-dicarboxylic acid is a chemical compound with the molecular formula C8H12O4 . It is also known by its CAS number: 473-69-8 . The compound features a cyclobutane ring with two carboxylic acid functional groups attached at positions 1 and 3. The presence of the two methyl groups (dimethyl) on the cyclobutane ring contributes to its unique structure .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Analysis
Research involving derivatives of 2,2-dimethylcyclobutane-1,3-dicarboxylic acid has contributed to understanding molecular and crystal structures. For instance, Shabir et al. (2020) synthesized dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate to study its molecular and crystal structures using single crystal X-ray analysis. This research revealed insights into the stability of the crystal structure through hydrogen bonding and van der Waals interactions (Shabir et al., 2020).
Synthesis of Enantiopure Compounds
Compounds related to 2,2-dimethylcyclobutane-1,3-dicarboxylic acid have been synthesized for applications in preparing enantiopure oligopeptides and carbocyclic nucleosides. Balo et al. (2005) synthesized enantiopure cyclobutane amino acids and amino alcohols from (+)-(1R)-α-pinene, demonstrating the potential for generating specific enantiopure compounds (Balo et al., 2005).
Synthesis and Characterization of Derivatives
Yin Yan-ba (2014) synthesized and characterized five new diacylthioureas derivatives from sym-homopinic acid, derived from 2,2-dimethylcyclobutane-1,3-dicarboxylic acid. This research contributed to the development of new compounds with potential applications in various fields (Yin Yan-ba, 2014).
Ozonolysis Studies
The ozonolysis of verbenone, leading to the production of (1R,3S)-acetyl-2,2-dimethylcyclobutane carboxylic acid, has been studied by KukovinetsOlga et al. (2009). This research offers insights into the mechanisms of ozonolysis in different solvents, which is crucial in understanding atmospheric chemistry and the formation of secondary organic aerosols (KukovinetsOlga et al., 2009).
Propiedades
IUPAC Name |
2,2-dimethylcyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGKVMMWRDYKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402530 | |
| Record name | 2,2-dimethylcyclobutane-1,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethylcyclobutane-1,3-dicarboxylic Acid | |
CAS RN |
473-69-8 | |
| Record name | 2,2-dimethylcyclobutane-1,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




